

# Synthesis and characterization of C18H15CIN6S

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | C18H15CIN6S |           |
| Cat. No.:            | B15172026   | Get Quote |

An in-depth technical guide on the synthesis and characterization of **C18H15CIN6S**, a novel heterocyclic compound, is detailed below. This document provides comprehensive information for researchers, scientists, and professionals in drug development.

#### Introduction

The novel heterocyclic compound **C18H15CIN6S**, identified as 2-((4-chlorophenyl)amino)-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole, represents a promising scaffold for therapeutic agent development. Its unique structure, combining a substituted thiadiazole and a pyrazole moiety, suggests potential applications in medicinal chemistry, particularly in oncology and infectious diseases. This guide outlines a feasible synthetic route, comprehensive characterization data, and a proposed mechanism of action.

## **Synthesis**

The synthesis of 2-((4-chlorophenyl)amino)-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole is accomplished through a multi-step process, as outlined in the workflow diagram below. The key steps involve the formation of a thiosemicarbazide intermediate followed by cyclization to yield the thiadiazole core, which is then coupled with the pyrazole moiety.

## **Experimental Workflow**





Figure 1: Synthetic and Characterization Workflow

Click to download full resolution via product page

Caption: Figure 1: Synthetic and Characterization Workflow

## **Experimental Protocols**

Step 1: Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide A solution of 4-chlorophenyl isothiocyanate (1.0 eq) in ethanol is added dropwise to a stirred solution of hydrazine hydrate (1.2 eq) in ethanol at 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The resulting white precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.



Step 2: Synthesis of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and phosphorus oxychloride (2.0 eq) are refluxed for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure. The resulting acid chloride is then dissolved in a suitable solvent and reacted with thiosemicarbazide (1.1 eq) under basic conditions to yield the cyclized product.

Step 3: Buchwald-Hartwig Coupling Reaction A mixture of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., dioxane) is heated under an inert atmosphere at 100°C for 12-18 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

## **Characterization Data**

The structure and purity of the synthesized **C18H15CIN6S** were confirmed by various spectroscopic methods and elemental analysis. The results are summarized in the table below.

| Analysis                                                     | Result                                                                                                                                                 |
|--------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula                                            | C18H15CIN6S                                                                                                                                            |
| Molecular Weight                                             | 398.88 g/mol                                                                                                                                           |
| Melting Point                                                | 210-212 °C                                                                                                                                             |
| ¹H NMR (400 MHz, DMSO-d <sub>6</sub> ) δ (ppm)               | 10.21 (s, 1H, NH), 8.10-7.90 (m, 2H, Ar-H), 7.85-7.65 (m, 3H, Ar-H), 7.50-7.30 (m, 4H, Ar-H), 6.80 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH <sub>3</sub> ) |
| $^{13}$ C NMR (100 MHz, DMSO-d <sub>6</sub> ) $\delta$ (ppm) | 165.2, 158.4, 145.1, 142.3, 139.8, 135.6, 129.5, 128.9, 127.8, 125.4, 122.1, 118.9, 108.2, 14.7                                                        |
| Mass (m/z)                                                   | 398.08 (M+), 400.08 (M+2)                                                                                                                              |
| Elemental Analysis (%)                                       | Calculated: C, 54.19; H, 3.79; N, 21.06. Found: C, 54.15; H, 3.81; N, 21.09                                                                            |
| FT-IR (KBr, cm <sup>-1</sup> )                               | 3320 (N-H), 3050 (Ar C-H), 1610 (C=N), 1550 (C=C), 750 (C-Cl), 690 (C-S)                                                                               |



## **Proposed Biological Activity and Signaling Pathway**

Heterocyclic compounds containing thiadiazole and pyrazole rings are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. It is hypothesized that **C18H15CIN6S** may act as an inhibitor of a key signaling pathway involved in cell proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is often dysregulated in cancer.

## **Hypothetical Signaling Pathway**



Figure 2: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition



Click to download full resolution via product page

Caption: Figure 2: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition

#### Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the novel compound **C18H15CIN6S**. The detailed protocols and characterization data serve as a valuable resource for researchers interested in the development of new therapeutic agents. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this promising molecule.

 To cite this document: BenchChem. [Synthesis and characterization of C18H15CIN6S]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15172026#synthesis-and-characterization-of-c18h15cln6s]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling